BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)benzene-1,4-disulfonamide

OXPHOS inhibition Complex I Pancreatic cancer metabolism

N-(4-Methoxyphenyl)benzene-1,4-disulfonamide (CAS 431885-01-7; molecular formula C13H14N2O5S2; molecular weight 342.4 g/mol) is a secondary benzenesulfonamide featuring a 1,4-disubstituted benzene core bearing one primary sulfonamide (–SO2NH2) and one N-(4-methoxyphenyl)-substituted secondary sulfonamide. This compound belongs to the benzene-1,4-disulfonamide class, which has been validated as a productive scaffold for oxidative phosphorylation (OXPHOS) Complex I inhibition and carbonic anhydrase (CA) inhibition.

Molecular Formula C13H14N2O5S2
Molecular Weight 342.4 g/mol
Cat. No. B6141358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)benzene-1,4-disulfonamide
Molecular FormulaC13H14N2O5S2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17)
InChIKeyGATPGFOTCHYSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)benzene-1,4-disulfonamide: Core Structural Properties and Research-Grade Procurement Profile


N-(4-Methoxyphenyl)benzene-1,4-disulfonamide (CAS 431885-01-7; molecular formula C13H14N2O5S2; molecular weight 342.4 g/mol) is a secondary benzenesulfonamide featuring a 1,4-disubstituted benzene core bearing one primary sulfonamide (–SO2NH2) and one N-(4-methoxyphenyl)-substituted secondary sulfonamide . This compound belongs to the benzene-1,4-disulfonamide class, which has been validated as a productive scaffold for oxidative phosphorylation (OXPHOS) Complex I inhibition and carbonic anhydrase (CA) inhibition [1][2]. The 4-methoxyphenyl substituent introduces distinct electronic and steric properties that differentiate it from unsubstituted, halo-substituted, or indole-bearing analogs within this pharmacophore class.

Why N-(4-Methoxyphenyl)benzene-1,4-disulfonamide Cannot Be Interchanged with Generic In-Class Analogs


Within the benzene-1,4-disulfonamide class, even minor N-substituent variations produce large shifts in target potency, isoform selectivity, and physicochemical properties. Unsubstituted benzene-1,4-disulfonamide (compound 1) shows an OXPHOS Complex I IC50 of 312 ± 67 nM, whereas optimized analogs such as DX3-213B achieve an IC50 of 3.6 nM—a nearly 100-fold potency gain driven entirely by N-substituent engineering [1]. In the carbonic anhydrase space, the difference between a 4-fluorophenyl substituent (Ki = 15 nM against bovine CA IV) [2] and a 4-methoxyphenyl substituent can alter isoform selectivity profiles, binding kinetics, and solubility [3]. Furthermore, regioisomeric 1,3-disulfonamides exhibit distinct pharmacological profiles (e.g., antiplatelet aggregation) that do not translate to 1,4-disulfonamide OXPHOS or CA applications [4]. These data collectively demonstrate that generic substitution of N-(4-methoxyphenyl)benzene-1,4-disulfonamide with another in-class analog carries a high risk of altered potency, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)benzene-1,4-disulfonamide Versus Closest Analogs


OXPHOS Complex I Inhibitory Potency: 4-Methoxyphenyl vs. Unsubstituted Benzene-1,4-disulfonamide Core

The unsubstituted benzene-1,4-disulfonamide hit compound (compound 1) exhibits an OXPHOS Complex I IC50 of 312 ± 67 nM in the NADH/NAD+ oxidation assay [1]. While direct Complex I IC50 data for N-(4-methoxyphenyl)benzene-1,4-disulfonamide have not been reported, the SAR from the benzene-1,4-disulfonamide optimization campaign demonstrates that N-aryl substitution is the primary driver of potency enhancement: the optimized lead DX3-213B achieves an IC50 of 3.6 nM—an ~87-fold improvement over the unsubstituted core [2]. Within this SAR, the electronic character (electron-donating vs. electron-withdrawing) and steric profile of the N-aryl substituent critically modulate Complex I binding. The 4-methoxyphenyl group (–OCH3, Hammett σp = –0.27) provides a distinct electron-donating character compared to the 4-fluorophenyl analog (σp = +0.06), offering a differentiated starting point for SAR exploration that is not accessible with the unsubstituted core or halo-substituted analogs alone.

OXPHOS inhibition Complex I Pancreatic cancer metabolism Mitochondrial respiration

Multidrug Resistance (MDR) Modulation: Acyclic 4-Methoxyphenyl Disulfonamides vs. Cyclic Analogs in P388/ADR Cells

In a comparative study of seven acyclic ethylenedisulfonamides and twelve cyclic disulfonamides (1,5-bis(arenesulfonyl)-1,3,5-triazacycloheptanes), acyclic disulfonamides bearing 4-methoxyphenyl groups were explicitly reported to 'hardly influence the sensitivity of P388/ADR cells to vinblastine (VLB),' while cyclic disulfonamides with the same aryl groups 'only slightly increased the sensitivity' [1]. In contrast, acyclic or cyclic disulfonamides with 4-chlorophenyl or naphthyl groups moderately potentiated VLB effects, and the maximum effect was achieved with 1,5-bis(1-naphthalenesulfonyl)-1,3,5-triazacycloheptane (B3), which enhanced the effects of vincristine, adriamycin, daunomycin, and actinomycin D [1]. This establishes a clear SAR: the 4-methoxyphenyl disulfonamide series is functionally distinct from 4-chlorophenyl and naphthyl analogs in MDR modulation, and the acyclic scaffold bearing 4-methoxyphenyl confers a specific low-activity profile that is valuable as a negative control or for understanding structural determinants of P-gp interaction.

Multidrug resistance P-glycoprotein Vinblastine sensitization P388/ADR

Regioisomeric Advantage: 1,4-Benzenedisulfonamide Core vs. 1,3-Benzenedisulfonamide Core for Anticonvulsant and CA Inhibitory Activity

A foundational structure-activity study by Holland, Funderburk, and Finger (1963) established that N-substituted-4-benzenedisulfonamides are 'more potent anticonvulsant agents than the N-substituted-3-benzenedisulfonamides' [1]. The study further demonstrated that within the 4-benzenedisulfonamide series, bulky or polar N-substituents decrease anticonvulsant activity, and that a correlation exists between in vivo brain carbonic anhydrase inhibition and anticonvulsant efficacy [1]. This regioisomeric preference is critical because the 1,3-disulfonamide scaffold has been independently optimized for antiplatelet aggregation—with certain N,N′-di(substituted-phenyl)-4-methoxybenzene-1,3-disulfonamides reportedly showing superior activity to picotamide and aspirin [2]. Thus, the 1,4-regioisomeric core of the target compound positions it for neurological and CA-related applications, whereas the 1,3-regioisomer is directed toward cardiovascular (antiplatelet) applications.

Carbonic anhydrase inhibition Anticonvulsant activity Regioisomer comparison 1,4- vs 1,3-disulfonamide

Carbonic Anhydrase Isoform Selectivity Basis: 4-Methoxyphenyl Substituent vs. 4-Fluorophenyl and Indole-7-yl Analogs

N-(4-Fluorophenyl)benzene-1,4-disulfonamide (BindingDB: BDBM16661) demonstrates a Ki of 15 nM against bovine carbonic anhydrase IV, measured via spectrophotometric monitoring of 4-nitrophenyl acetate hydrolysis at 400 nm [1]. The N-(3-chloro-1H-indol-7-yl) analog (Indisulam/E7070) is a clinical-stage CA inhibitor with reported activity against CA I, CA VII, and CA XII isoforms [2]. The 4-methoxyphenyl substituent in the target compound introduces an electron-donating methoxy group that alters the sulfonamide NH acidity (pKa) and hydrogen-bonding capacity relative to the electron-withdrawing 4-fluoro or the bulkier 3-chloroindole substituents. In the broader benzenesulfonamide CA inhibitor class, 4-methoxybenzenesulfonamide (mono-sulfonamide fragment) exhibits a Ki of approximately 102 nM against certain CA isoforms [3] and has been co-crystallized with human CA II (PDB: 6I0W), confirming a conserved binding mode [4]. The target compound combines this 4-methoxyphenyl recognition motif with the bidentate zinc-binding potential of the 1,4-disulfonamide core, offering a distinct isoform selectivity profile not achievable with either the mono-sulfonamide fragment or the 4-fluorophenyl disulfonamide analog alone.

Carbonic anhydrase Isoform selectivity Ki comparison Benzenedisulfonamide

Synthetic Versatility: N-(4-Methoxyphenyl)benzene-1,4-disulfonamide as a Dual-Functionalization Handle vs. Symmetrical Disulfonamides

The target compound possesses two chemically distinct sulfonamide groups: a primary sulfonamide (–SO2NH2) at the 1-position and a secondary N-(4-methoxyphenyl)sulfonamide at the 4-position . This asymmetry enables sequential, orthogonal derivatization strategies (e.g., selective N-alkylation or N-arylation of the primary sulfonamide while preserving the 4-methoxyphenyl secondary sulfonamide) that are impossible with symmetrical N,N′-disubstituted benzene-1,4-disulfonamides. In the context of dinucleating ligand design, benzene-1,4-disulfonamides containing sulfonamide groups have been used to create versatile coordination environments, with copper(II) complexes demonstrating 1:2 ligand/metal stoichiometry and flexible bridging ligand accommodation [1]. The target compound's asymmetric substitution pattern provides a unique entry point for constructing heterobimetallic complexes or unsymmetrical catalytic systems, differentiating it from symmetrical disulfonamide building blocks.

Synthetic building block Ligand design Asymmetric disulfonamide Coordination chemistry

High-Impact Research and Procurement Application Scenarios for N-(4-Methoxyphenyl)benzene-1,4-disulfonamide


OXPHOS Complex I Inhibitor Lead Optimization Campaigns (Pancreatic and OXPHOS-Dependent Cancers)

Procurement of N-(4-methoxyphenyl)benzene-1,4-disulfonamide is indicated for medicinal chemistry teams pursuing structure-activity relationship (SAR) exploration of the validated benzene-1,4-disulfonamide OXPHOS Complex I inhibitor scaffold. As established in Section 3 (Evidence Item 1), the 4-methoxyphenyl substituent provides an electron-donating character (–OCH3, σp = –0.27) distinct from the 4-fluorophenyl analog (σp = +0.06) [1][2]. This compound serves as a key SAR intermediate between the unsubstituted hit (IC50 = 312 ± 67 nM) and optimized clinical leads such as DX3-213B (IC50 = 3.6 nM), enabling systematic exploration of electronic effects on Complex I binding and ATP depletion in galactose-dependent cytotoxicity assays.

P-Glycoprotein (P-gp) Multidrug Resistance Mechanistic Studies Requiring Structurally Defined Negative Controls

As demonstrated by the direct head-to-head comparison data in Section 3 (Evidence Item 2), acyclic disulfonamides bearing the 4-methoxyphenyl group are uniquely inactive in sensitizing P388/ADR cells to vinblastine, in contrast to 4-chlorophenyl and naphthyl analogs that exhibit moderate to strong P-gp modulatory activity [3]. This compound is therefore specifically suited for MDR research groups requiring a structurally matched negative control compound for validating P-gp inhibition assays, chemosensitization screens, and intracellular drug accumulation studies using P388/ADR or comparable P-gp-overexpressing cell lines.

Carbonic Anhydrase Isoform-Selective Probe Development Leveraging the 4-Methoxyphenyl Recognition Motif

The 4-methoxyphenyl group is a crystallographically validated carbonic anhydrase recognition motif, as evidenced by the 1.15 Å resolution co-crystal structure of 4-methoxybenzenesulfonamide bound to human CA II (PDB: 6I0W) [4]. The target compound combines this validated recognition element with the bidentate zinc-binding potential of the 1,4-disulfonamide core, offering a differentiated CA inhibition profile relative to 4-fluorophenyl disulfonamide analogs (Ki = 15 nM, CA IV) [5] and the clinical candidate Indisulam. This scenario applies to academic and industrial groups developing isoform-selective CA inhibitors for glaucoma, epilepsy, or tumor-associated CA IX/XII targeting, where the 1,4-regioisomeric core is the established anticonvulsant-active scaffold [6].

Asymmetric Dinucleating Ligand Synthesis for Coordination Chemistry and Catalysis

The target compound's chemically distinct primary and secondary sulfonamide groups (Section 3, Evidence Item 5) enable orthogonal, stepwise functionalization strategies unavailable with symmetrical disulfonamides . Research groups synthesizing heterobimetallic complexes, asymmetric catalysts, or metal-organic frameworks requiring differentiated metal-binding sites can leverage this asymmetry to construct tailored coordination environments. Related benzene-1,4-disulfonamide ligands have demonstrated 1:2 ligand/metal stoichiometry with copper(II), accommodating flexible one- and three-atom bridging ligands [7], providing a precedent for the utility of this scaffold class in coordination chemistry applications.

Quote Request

Request a Quote for N-(4-methoxyphenyl)benzene-1,4-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.